BenchChemオンラインストアへようこそ!

(5-Methyl-1,2-benzothiazol-3-yl)urea

Lipophilicity Physicochemical profiling Blood-brain barrier permeability

(5-Methyl-1,2-benzothiazol-3-yl)urea (CAS 105734-45-0) is a synthetic small-molecule benzisothiazole–urea hybrid with molecular formula C₉H₉N₃OS and a monoisotopic mass of 207.047 Da. The compound features a 1,2-benzisothiazole core substituted with a methyl group at the 5-position and conjugated to an unsubstituted urea moiety at the 3-position, yielding a calculated LogP of 2.03 and a polar surface area of 100.47 Ų.

Molecular Formula C9H9N3OS
Molecular Weight 207.25 g/mol
CAS No. 105734-45-0
Cat. No. B15423756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-1,2-benzothiazol-3-yl)urea
CAS105734-45-0
Molecular FormulaC9H9N3OS
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)SN=C2NC(=O)N
InChIInChI=1S/C9H9N3OS/c1-5-2-3-7-6(4-5)8(12-14-7)11-9(10)13/h2-4H,1H3,(H3,10,11,12,13)
InChIKeyOUIQWMBAAIIZHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Methyl-1,2-benzothiazol-3-yl)urea (CAS 105734-45-0): Structural Identity, Physicochemical Profile, and Procurement Context


(5-Methyl-1,2-benzothiazol-3-yl)urea (CAS 105734-45-0) is a synthetic small-molecule benzisothiazole–urea hybrid with molecular formula C₉H₉N₃OS and a monoisotopic mass of 207.047 Da . The compound features a 1,2-benzisothiazole core substituted with a methyl group at the 5-position and conjugated to an unsubstituted urea moiety at the 3-position, yielding a calculated LogP of 2.03 and a polar surface area of 100.47 Ų . It belongs to the broader arylbenzothiazolylurea class, which has been claimed in granted patents as modulators of amyloid-beta-binding alcohol dehydrogenase (ABAD/17β-HSD10) enzymatic activity for potential Alzheimer's disease intervention [1]. Available primarily through specialty chemical suppliers at typical research-grade purity ≥95 %, this compound serves as a versatile scaffold for medicinal chemistry exploration and as a reference standard for analytical method development .

Why Generic Benzothiazole–Urea Substitution Fails: The Critical Role of Regioisomeric and Substituent Precision for (5-Methyl-1,2-benzothiazol-3-yl)urea


Benzothiazole–urea hybrids are not interchangeable commodities. The position of the urea attachment on the benzothiazole ring fundamentally alters pharmacophoric geometry: published structure–activity relationship (SAR) studies on ABAD/17β-HSD10 inhibitors demonstrate that any deviation from the benzothiazol-2-yl moiety results in substantially decreased biological activity, with only one symmetrical dimeric phenyl-urea (compound 78) retaining appreciable inhibition among a panel of core-modified analogues [1]. The target compound employs the 1,2-benzisothiazol-3-yl attachment, which places the sulfur adjacent to the ring-junction nitrogen, creating a distinct electronic distribution and hydrogen-bonding topology compared to the more common 1,3-benzothiazol-2-yl regioisomers. Furthermore, the 5-methyl substituent confers a measurable LogP increase of ~0.31 units relative to the des-methyl parent (CAS 104121-42-8), altering membrane permeability and metabolic stability profiles . Simply substituting an in-class analogue—whether by changing the ring fusion (1,2- vs. 1,3-benzothiazole), removing the 5-methyl group, or alkylating the urea nitrogen—introduces uncontrolled variables that can invalidate SAR continuity, compromise assay reproducibility, or shift selectivity profiles in unintended directions.

Product-Specific Quantitative Differentiation Evidence for (5-Methyl-1,2-benzothiazol-3-yl)urea (CAS 105734-45-0) Against Closest Analogs


Lipophilicity Differentiation: 5-Methyl Substituent Increases LogP by 0.31 Units Versus Des-Methyl Parent Compound

The target compound (CAS 105734-45-0) exhibits a calculated LogP of 2.031, representing a +0.31 LogP unit increase over the des-methyl parent compound 1,2-benzothiazol-3-ylurea (CAS 104121-42-8, LogP = 1.723) . This ~18 % increase in calculated lipophilicity is a direct consequence of the 5-methyl substituent on the benzisothiazole ring and is expected to enhance passive membrane permeability while maintaining aqueous solubility adequate for biochemical assay conditions. The higher LogP also results in a 3.2-fold reduction in calculated vapor pressure (0.00177 vs. 0.00575 mmHg at 25 °C), which has practical implications for handling, storage stability, and weighing accuracy in procurement and laboratory workflows .

Lipophilicity Physicochemical profiling Blood-brain barrier permeability

Polar Surface Area and Hydrogen-Bond Donor Capacity: Unsubstituted Urea Retains Higher PSA Than N-Methyl Analog, Preserving Key Binding Interactions

The target compound retains a free –NH₂ terminus on the urea moiety, yielding a calculated topological polar surface area (tPSA) of 100.47 Ų. This is 11.49 Ų (≈13 %) higher than the N-methyl derivative N-methyl-N'-(5-methyl-1,2-benzisothiazol-3-yl)urea (CAS 105777-85-3, tPSA = 88.98 Ų) . The higher PSA is attributable to the additional hydrogen-bond donor (HBD) capacity of the primary urea –NH₂ group versus the secondary –NHCH₃ group. In the context of published benzothiazolyl urea SAR at ABAD/17β-HSD10, the urea moiety is critical for inhibitory potency, and modifications that reduce HBD count at this position have been associated with altered target engagement [1]. The target compound's higher PSA also correlates with improved aqueous solubility relative to the N-alkyl analog, which may simplify in vitro assay preparation.

Hydrogen bonding Polar surface area Enzyme inhibition

Regioisomeric Scaffold Differentiation: 1,2-Benzisothiazol-3-yl Urea Pharmacophore Versus the More Common 1,3-Benzothiazol-2-yl Series

The target compound features urea attached at the 3-position of a 1,2-benzisothiazole ring, creating a distinct N–S–C–N connectivity pattern that differs fundamentally from the benzothiazol-2-yl urea scaffold prevalent in the literature. Published SAR on the benzothiazol-2-yl urea series at ABAD/17β-HSD10 revealed that replacing the benzothiazole-2-amine core with alternative heterocycles (saturated cyclohexane, separated aromatic rings, or complete removal of the thiazole ring) led to substantial loss of inhibitory activity; only one symmetrical compound (78) retained meaningful inhibition (40.69 % 17β-HSD10 activity remaining at 25 µM) [1]. The 1,2-benzisothiazol-3-yl scaffold has also been independently validated in caspase-3 inhibitor design, where the N–S bond proximity to the urea attachment point was identified as a critical pharmacophoric feature through high-throughput screening [2]. While direct head-to-head inhibitory data for the 1,2-benzisothiazol-3-yl vs. 1,3-benzothiazol-2-yl urea regioisomers are not published in a single comparative study, the distinct scaffold geometry offers a structurally differentiated starting point for lead optimization and intellectual property positioning.

Pharmacophore geometry Regioisomerism Scaffold hopping

Boiling Point and Thermal Stability Differentiation: 20 °C Elevation Relative to Des-Methyl Parent Indicates Stronger Intermolecular Interactions

The target compound (CAS 105734-45-0) exhibits a calculated boiling point of 293 °C at 760 mmHg, which is 19.6 °C higher than the des-methyl parent 1,2-benzothiazol-3-ylurea (CAS 104121-42-8, boiling point 273.4 °C) . The flash point is similarly elevated (131 °C vs. 119.1 °C, Δ = +11.9 °C). This thermal shift is consistent with the increased molecular weight (+14 Da) and enhanced van der Waals interactions conferred by the 5-methyl substituent. The higher boiling point translates to lower volatility at ambient handling temperatures and potentially greater thermal stability during accelerated stability studies or high-temperature synthetic transformations.

Thermal stability Boiling point Handling and storage

Best-Fit Research and Industrial Application Scenarios for (5-Methyl-1,2-benzothiazol-3-yl)urea (CAS 105734-45-0)


Medicinal Chemistry: ABAD/17β-HSD10 Inhibitor Lead Optimization and Scaffold-Hopping Programs

The 1,2-benzisothiazol-3-yl urea scaffold, as claimed in patent CZ 305633 for modulation of ABAD/17β-HSD10 enzymatic activity [1], positions this compound as a structurally differentiated starting point for Alzheimer's disease target-based drug discovery. The 5-methyl substitution provides a calculated LogP of 2.03, which falls within the optimal range for CNS drug candidates, while the free urea –NH₂ terminus (tPSA 100.47 Ų) preserves hydrogen-bond donor capacity critical for target engagement . Researchers pursuing scaffold-hopping strategies away from the saturated benzothiazol-2-yl urea series can use this compound to explore novel IP space while retaining the urea pharmacophore essential for ABAD inhibition [2].

Analytical Chemistry: Reference Standard for Benzisothiazole–Urea Impurity Profiling and Method Validation

With well-defined physicochemical properties—density 1.451 g/cm³, UV-refractive index 1.756, and a boiling point of 293 °C —this compound is suited as a reference standard for HPLC/UV and GC-MS method development targeting benzisothiazole-containing active pharmaceutical ingredients and their process impurities. Its LogP of 2.03 facilitates retention-time prediction in reversed-phase chromatographic systems, and its distinct mass spectrum (exact mass 207.04700) enables unambiguous identification in complex matrices.

Chemical Biology: Tool Compound for Investigating 1,2-Benzisothiazole Pharmacophore Contributions to Enzyme Inhibition

The regioisomeric distinction between 1,2-benzisothiazol-3-yl ureas and the more common 1,3-benzothiazol-2-yl ureas makes this compound a valuable chemical biology probe for dissecting the structural determinants of target binding. Published SAR demonstrates that core modifications to the benzothiazol-2-yl series result in near-complete loss of ABAD inhibitory activity [2], yet the corresponding 1,2-benzisothiazol-3-yl series remains comparatively underexplored. Systematic comparison of this compound against regioisomeric and N-alkyl analogs (e.g., CAS 105777-85-3) can map the pharmacophoric tolerance of ABAD/17β-HSD10 and related enzyme targets.

Agrochemical Research: Fungicidal and Herbicidal Benzisothiazole–Urea Derivative Exploration

Benzothiazolyl ureas have established precedent as herbicides (e.g., methabenzthiazuron) and fungicides [3]. The 5-methyl-1,2-benzisothiazol-3-yl urea scaffold, with its moderate lipophilicity and thermal stability (boiling point 293 °C, flash point 131 °C) , offers a physicochemical profile compatible with foliar application formulations. The compound can serve as a synthetic intermediate or lead template for developing crop protection agents with potentially differentiated selectivity profiles compared to the benzothiazol-2-yl urea herbicides.

Quote Request

Request a Quote for (5-Methyl-1,2-benzothiazol-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.